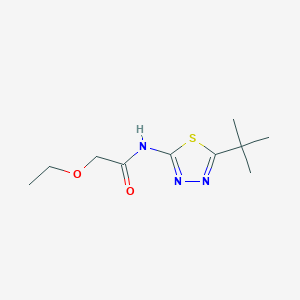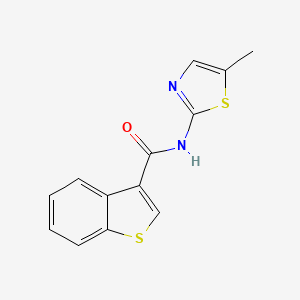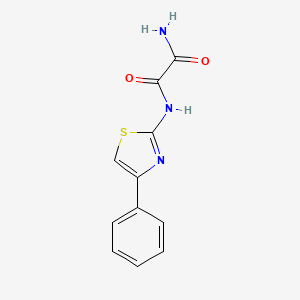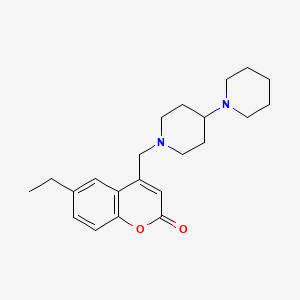![molecular formula C16H23NO3 B4751285 3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Overview
Description
3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW 501516 or Cardarine and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was first developed in the 1990s by GlaxoSmithKline.
Mechanism of Action
3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide works by activating the PPARδ receptor. This receptor is found in various tissues throughout the body, including skeletal muscle, adipose tissue, and the liver. Activation of this receptor leads to an increase in the expression of genes involved in the oxidation of fatty acids and the production of energy. This results in an increase in endurance and improved muscle performance.
Biochemical and Physiological Effects:
Studies have shown that 3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several biochemical and physiological effects. It has been shown to increase the expression of genes involved in the oxidation of fatty acids and the production of energy. It also increases the activity of enzymes involved in these processes. This results in an increase in endurance and improved muscle performance.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in lab experiments is its ability to activate the PPARδ receptor selectively. This allows researchers to study the effects of PPARδ activation without the unwanted side effects of other compounds that activate multiple PPAR receptors. One limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animal models.
Future Directions
There are several future directions for research on 3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One area of research is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of research is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Additionally, researchers are investigating the effects of this compound on various tissues throughout the body, including the heart and brain.
Scientific Research Applications
The potential applications of 3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in scientific research are vast. One of the most promising applications is in the field of sports medicine. This compound has been shown to increase endurance and improve muscle performance in animal studies. It is also being investigated for its potential to treat metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)20-14-7-4-6-13(10-14)16(18)17-12(3)15-8-5-9-19-15/h4,6-7,10-12,15H,5,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHIYNMPBCPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(C)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)
![N-(4-bromo-2-chlorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4751250.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)


![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)
![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)